Z-D-Phenylalaninol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

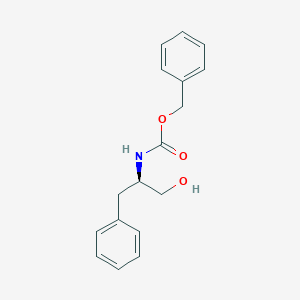

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,18,20)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOFMMJJCPZPAO-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40974418 | |

| Record name | Benzyl hydrogen (1-hydroxy-3-phenylpropan-2-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58917-85-4 | |

| Record name | Benzyl hydrogen (1-hydroxy-3-phenylpropan-2-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Z-D-Phenylalaninol used for in research

An In-depth Technical Guide to the Research Applications of Z-D-Phenylalaninol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the N-benzyloxycarbonyl-protected form of D-phenylalaninol, is a pivotal chiral molecule in modern chemical research. Derived from the unnatural D-enantiomer of the amino acid phenylalanine, this amino alcohol serves as a versatile and highly valued building block in asymmetric synthesis, medicinal chemistry, and peptide science. Its rigid chiral backbone allows for exceptional stereochemical control in a variety of chemical transformations, making it an indispensable tool for the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other biologically active compounds.[1]

This technical guide provides a comprehensive overview of the primary research applications of this compound, with a focus on its role as a chiral building block and as a precursor to chiral auxiliaries. It includes detailed experimental protocols, quantitative data from representative studies, and workflow diagrams to illustrate key synthetic processes.

Core Application 1: Chiral Building Block in Pharmaceutical Synthesis

The most significant application of D-phenylalaninol (for which this compound is a protected precursor) is in the "chiral pool," where it serves as an enantiomerically pure starting material for complex molecule synthesis. Its inherent chirality is carried through the synthetic route to establish the stereochemistry of the final product, obviating the need for challenging chiral separations or asymmetric catalysis steps.

Case Study: Synthesis of Solriamfetol

Solriamfetol, marketed as Sunosi®, is a norepinephrine-dopamine reuptake inhibitor (NDRI) used to treat excessive sleepiness associated with narcolepsy and sleep apnea.[2] Its active pharmaceutical ingredient is the (R)-enantiomer, which is synthesized directly from D-phenylalaninol.[2][3] The synthesis highlights a robust and scalable application of this chiral building block. An improved three-step process reports an overall yield of 82% with a final product purity exceeding 99.95% by HPLC.[3]

Experimental Protocol: Synthesis of Solriamfetol from D-Phenylalaninol

This protocol is a representative synthesis adapted from publicly available patent literature.[1][4]

Step 1: N-Protection of D-Phenylalaninol

-

To a reaction flask, add D-phenylalaninol (1.0 eq) and a suitable solvent such as dichloromethane (DCM).

-

Add a solution of Di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) in DCM dropwise to the reaction mixture at room temperature.

-

Stir the reaction mass until thin-layer chromatography (TLC) or HPLC indicates the completion of the reaction.

-

Upon completion, isolate the product, N-Boc-D-phenylalaninol, by standard workup procedures (e.g., washing with aqueous solutions and evaporating the solvent). The product is typically dried under vacuum.

Step 2: Carbamoylation

-

In a separate flask, add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) to an anhydrous solvent like toluene.

-

Add a slurry of N-Boc-D-phenylalaninol (1.0 eq) in toluene to the CDI mixture.

-

Stir the reaction until the formation of the activated intermediate is complete.

-

Introduce aqueous ammonia (excess) to the reaction mass and stir vigorously to form the carbamate.

-

Isolate the resulting Boc-protected solriamfetol by filtration or extraction and dry the product.

Step 3: Deprotection to Yield Solriamfetol HCl

-

Add the Boc-protected solriamfetol (1.0 eq) to a suitable solvent (e.g., isopropyl alcohol or water).

-

Add a strong acid, such as a saturated solution of hydrochloric acid in isopropyl alcohol or concentrated aqueous HCl.[1][4]

-

Heat the reaction mass as required until deprotection is complete, monitoring by HPLC.

-

After the reaction is complete, cool the mixture and isolate the final product, Solriamfetol hydrochloride, by filtration. Wash with a cold solvent and dry under vacuum.

Quantitative Data: Solriamfetol Synthesis

| Parameter | Value | Source |

| Overall Yield | 82% | [3] |

| Final Purity (HPLC) | > 99.95% | [3] |

| Precursor Diastereomeric Ratio | ≥ 99.5 / 0.5 | [5] |

Visualization: Synthetic Workflow for Solriamfetol

Core Application 2: Precursor to Chiral Auxiliaries

Chiral auxiliaries are reversibly attached to a prochiral substrate to direct a chemical reaction with high diastereoselectivity.[6] Phenylalaninol is a common precursor for Evans-type oxazolidinone auxiliaries, which are highly effective in controlling the stereochemistry of enolate alkylation, aldol, and acylation reactions.[7][8] The auxiliary forces the reaction to proceed through a sterically constrained transition state, favoring the formation of one diastereomer over the other. After the reaction, the auxiliary can be cleaved and recovered for reuse.

Experimental Protocol: Asymmetric Alkylation via a Phenylalaninol-Derived Auxiliary

This protocol describes the general steps for preparing an Evans-type auxiliary from (S)-phenylalaninol (to illustrate the more common L-derived pathway) and its use in a diastereoselective alkylation.[7][8] The same principle applies to the D-phenylalaninol derivative to obtain the opposite enantiomer of the final product.

Step 1: Formation of the Oxazolidinone Auxiliary

-

Charge a flask with (S)-phenylalanol (1.0 eq), anhydrous potassium carbonate (0.1 eq), and diethyl carbonate (2.0 eq).

-

Heat the mixture to ~135°C to dissolve the solids and initiate the reaction, which forms the cyclic carbamate. Ethanol is removed by distillation.

-

After the reaction is complete, cool the mixture. The product, (S)-4-(phenylmethyl)-2-oxazolidinone, is a crystalline solid and can be purified by recrystallization.

Step 2: N-Acylation

-

Dissolve the oxazolidinone (1.0 eq) in an anhydrous aprotic solvent (e.g., THF) and cool to -78°C.

-

Add a strong base such as n-butyllithium (n-BuLi, 1.0 eq) dropwise to deprotonate the nitrogen.

-

Add the desired acyl chloride (e.g., propionyl chloride, 1.0 eq) to the resulting lithium amide to form the N-acyl oxazolidinone.

-

Warm the reaction to room temperature and quench with an aqueous solution (e.g., sat. NH₄Cl). Isolate the product via extraction and purify by chromatography.

Step 3: Diastereoselective Alkylation

-

Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78°C.

-

Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA, 1.05 eq) to form the corresponding (Z)-enolate.

-

Add the electrophile (e.g., benzyl bromide, 1.2 eq) to the enolate solution at -78°C and allow the reaction to proceed for several hours.

-

Quench the reaction with aqueous ammonium chloride, extract the product, and purify by silica gel chromatography to isolate the alkylated product with high diastereoselectivity.

Step 4: Auxiliary Cleavage

-

Dissolve the alkylated product in a solvent mixture such as THF/water.

-

Add lithium hydroxide (LiOH, excess) to hydrolyze the amide bond, liberating the chiral carboxylic acid and the original auxiliary.

-

Separate the product from the recovered auxiliary using extraction and/or chromatography.

Quantitative Data: Diastereoselective Reactions Using Amino Alcohol-Derived Auxiliaries

| Reaction Type | Auxiliary Type | Substrate/Electrophile | Diastereomeric Ratio (d.r.) / ee | Source |

| Alkylation | BINOL-Glycine | Various Alkyl Halides | 69-86% de | [6] |

| Aldol Reaction | Evans Oxazolidinone | Aldehyde | Typically >95:5 d.r. | [9] |

| Alkylation | Proline-based | Iodomethane | "Excellent yield" | [10] |

| Amination | Engineered PAL | β-Me-Cinnamic Acid | >20:1 d.r., >99.5% ee | [11] |

Visualization: Principle of the Chiral Auxiliary

Core Application 3: Peptide and Peptidomimetic Synthesis

This compound and its unprotected form are used in the synthesis of modified peptides and peptidomimetics.[12] Incorporating an amino alcohol at the C-terminus of a peptide results in a peptide alcohol, which can exhibit increased resistance to degradation by carboxypeptidases and may possess altered biological activity. The benzyloxycarbonyl (Z) group is a standard amine protecting group in solution-phase peptide synthesis, readily removable by hydrogenolysis.

Experimental Protocol: Solid-Phase Synthesis of a C-Terminal Peptide Alcohol

This protocol outlines a general method for incorporating D-phenylalaninol as the C-terminal residue in solid-phase peptide synthesis (SPPS).

-

Resin Preparation: Select a resin suitable for anchoring an alcohol, such as a pre-loaded Wang or Sasrin resin with an activated linker (e.g., p-nitrophenyl carbonate).

-

First Residue Attachment: Dissolve Boc-D-phenylalaninol or Fmoc-D-phenylalaninol (1.5-2.0 eq) in a suitable solvent like DMF with a base catalyst (e.g., DMAP, 0.1 eq). Add the solution to the activated resin and agitate until coupling is complete (monitored by a Kaiser test on a resin sample).

-

Washing: Thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents.

-

Deprotection:

-

For Fmoc: Treat the resin with a 20% piperidine in DMF solution to remove the Fmoc group.

-

For Boc: Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM.

-

-

Washing: Repeat the washing cycle (Step 3).

-

Peptide Elongation: Continue the standard SPPS cycle of coupling the next protected amino acid (using coupling reagents like HBTU/DIEA) followed by deprotection and washing until the desired peptide sequence is assembled.[13]

-

Final Cleavage: Once the synthesis is complete, treat the resin with a strong acid cocktail (e.g., 95% TFA with scavengers like water and triisopropylsilane) to cleave the peptide from the resin and remove all side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase HPLC.

Conclusion

This compound is a cornerstone of modern asymmetric synthesis. Its utility spans from being a direct, enantiopure starting material for complex drugs like Solriamfetol to serving as the foundational element for powerful chiral auxiliaries that enable a wide range of stereocontrolled reactions. Its application in creating modified peptides further broadens its research value. The continued development of synthetic methodologies leveraging this compound and related chiral building blocks will undoubtedly remain a critical focus for chemists in the pharmaceutical, agrochemical, and materials science industries.

References

- 1. WO2021161232A1 - Process for preparation of solriamfetol and intermediates thereof - Google Patents [patents.google.com]

- 2. Solriamfetol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. patents.justia.com [patents.justia.com]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. uwindsor.ca [uwindsor.ca]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. peptide.com [peptide.com]

An In-Depth Technical Guide to Z-D-Phenylalaninol: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Z-D-Phenylalaninol, a critical chiral building block in pharmaceutical and chemical research. This document details its chemical structure, physicochemical properties, and key applications, with a focus on its role in synthesis and potential modulation of biological pathways.

Chemical Structure and Identification

This compound, a derivative of the amino acid D-phenylalanine, is characterized by a benzyloxycarbonyl (Z) protecting group on the amine and the reduction of the carboxylic acid to a primary alcohol. This modification enhances its utility in synthetic organic chemistry, particularly in peptide synthesis.

The IUPAC name for this compound is benzyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate .[1] Its structure is defined by the (R)-configuration at the chiral center.

Synonyms: (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol, (R)-2-(Z-Amino)-3-phenyl-1-propanol, N-(Carbobenzyloxy)-D-phenylalaninol, Cbthis compound.[1][2]

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 58917-85-4 | [2][3] |

| Molecular Formula | C₁₇H₁₉NO₃ | [3] |

| Molecular Weight | 285.34 g/mol | [2] |

| Melting Point | 92-95 °C | [2] |

| Boiling Point | Not available (D-Phenylalaninol: 303.8 °C at 760 mmHg) | [4] |

| Optical Rotation | [α]²²/D +30° (c=1 in chloroform) | [2] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in dichloromethane, ethyl acetate, methanol.[5] Based on its structure with a large aromatic protecting group and a phenyl ring, it is expected to have good solubility in many organic solvents such as chloroform, and limited solubility in water. |

Applications in Research and Development

This compound is a versatile intermediate with significant applications in several areas of chemical and pharmaceutical science:

-

Peptide Synthesis: It serves as a crucial building block in the synthesis of peptides and peptidomimetics. The Z-group provides protection for the amine functionality, allowing for controlled peptide bond formation. Its incorporation can influence the conformational properties and biological activity of the resulting peptide.[2]

-

Chiral Catalysis: The inherent chirality of this compound makes it a valuable component in the development of chiral catalysts and auxiliaries for asymmetric synthesis. These catalysts are essential for producing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry.[3]

-

Drug Discovery: As an intermediate, it is utilized in the synthesis of complex, biologically active molecules. Research has indicated that the related compound, phenylalaninol, can modulate insulin signaling pathways, suggesting potential therapeutic applications for its derivatives in metabolic disorders.[3][6]

Experimental Protocols and Methodologies

Representative Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general workflow for the incorporation of a Z-protected amino alcohol like this compound at the C-terminus of a peptide sequence using a trityl-based resin.

Materials:

-

2-Chlorotrityl chloride resin

-

This compound

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine (20% in DMF)

-

Coupling reagents (e.g., HBTU, HATU)

-

Fmoc-protected amino acids

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM in a reaction vessel for 30 minutes.

-

Anchoring of this compound:

-

Dissolve this compound (2 eq.) and DIPEA (4 eq.) in DCM.

-

Add the solution to the swollen resin and agitate for 2-4 hours.

-

Wash the resin with DCM (3x) and DMF (3x).

-

-

Capping: To block any unreacted sites on the resin, treat with a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes. Wash with DCM (3x) and DMF (3x).

-

Fmoc Deprotection (for the next amino acid):

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Amino Acid Coupling:

-

Pre-activate the next Fmoc-amino acid (3 eq.) with a coupling reagent (e.g., HBTU, 2.9 eq.) and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Perform a Kaiser test to confirm complete coupling.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat Deprotection and Coupling: Repeat steps 4 and 5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow for SPPS

Role in Signaling Pathways: Modulation of Insulin Signaling

Recent research has highlighted the role of the related, unprotected amino alcohol, Phenylalaninol , in modulating the insulin signaling pathway. Elevated levels of phenylalanine have been associated with insulin resistance. This is due to the phenylalanylation of lysine residues on the insulin receptor beta (IRβ) subunit by phenylalanyl-tRNA synthetase (FARS), which inactivates the receptor. Phenylalaninol acts as a competitive inhibitor of this process, thereby preventing the inactivation of IRβ and sensitizing the insulin signaling pathway.[3][6]

Phenylalaninol's Mechanism of Action in Insulin Signaling

The following diagram illustrates the proposed mechanism by which Phenylalaninol can counteract the negative effects of high phenylalanine levels on insulin signaling.

This pathway highlights the potential for developing derivatives of Phenylalaninol as therapeutic agents for conditions associated with insulin resistance. Further research is needed to elucidate the specific effects of this compound on this and other signaling cascades.

References

- 1. Synthesis of a highly thermostable insulin by phenylalanine conjugation at B29 Lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ [ideas.repec.org]

- 5. Role of the phenylalanine B25 side chain in directing insulin interaction with its receptor. Steric and conformational effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Z-D-Phenylalaninol (CAS: 58917-85-4)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Z-D-Phenylalaninol, with the CAS number 58917-85-4, is a chiral amino alcohol that serves as a crucial building block in asymmetric synthesis. The "Z" designation refers to the benzyloxycarbonyl protecting group attached to the nitrogen atom of D-phenylalaninol. This protection renders the amine nucleophile inert during subsequent reactions, allowing for selective transformations at other parts of the molecule. Its principal application lies in its use as a chiral auxiliary, guiding the stereochemical outcome of reactions to produce enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| CAS Number | 58917-85-4 | [1][2][3] |

| Molecular Formula | C₁₇H₁₉NO₃ | [1][3] |

| Molecular Weight | 285.34 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 92-95 °C | [2] |

| Optical Rotation | [α]²²/D +30° (c=1 in chloroform) | [2] |

| Purity | ≥97% | [2] |

| Synonyms | (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol, N-(Carbobenzyloxy)-D-phenylalaninol, Z-D-Phe-ol | [1][2] |

| MDL Number | MFCD00191193 | [2] |

| PubChem CID | 52361 | [1] |

| Storage | Store at 2-8°C | [1] |

Synthesis and Manufacturing

The synthesis of this compound typically involves two key stages: the preparation of the parent amino alcohol, D-phenylalaninol, followed by the introduction of the benzyloxycarbonyl (Z) protecting group.

A common route to D-phenylalaninol starts from the readily available and inexpensive D-phenylalanine. The carboxylic acid functional group of D-phenylalanine is reduced to an alcohol. This reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes.

Once D-phenylalaninol is obtained, the amino group is protected with the benzyloxycarbonyl group. This is typically achieved by reacting D-phenylalaninol with benzyl chloroformate (Cbz-Cl) or a similar reagent in the presence of a base.

Experimental Protocol: Synthesis of D-Phenylalaninol (Illustrative)

While a specific protocol for the industrial synthesis of this compound is proprietary, a representative laboratory-scale synthesis of the unprotected D-phenylalaninol is described in the literature. One patented method involves the hydrogenation of L(+)-2-amino-1-phenyl-1,3-propanediol (APPD), a byproduct of chloramphenicol synthesis, in the presence of a strong volatile acid like trifluoroacetic acid (TFA) and a palladium on carbon (Pd/C) catalyst.

Materials:

-

L(+)-2-amino-1-phenyl-1,3-propanediol (APPD)

-

10% Palladium on Carbon (Pd/C)

-

Trifluoroacetic Acid (TFA)

-

Hydrogen Gas (H₂)

-

50% aqueous Sodium Hydroxide (NaOH)

-

Water

Procedure:

-

In a suitable pressure reactor, combine 50 g of L(+)-APPD and 1.0 g of 10% Pd/C with 150 ml of TFA.

-

Pressurize the reactor with hydrogen gas to 35 psi.

-

Heat the reaction mixture to 55°C and maintain stirring.

-

After the reaction is complete, cool the reactor and carefully vent the hydrogen gas.

-

Remove the TFA by evaporation.

-

Add 100 ml of water to the residue and remove the catalyst by filtration.

-

Adjust the pH of the filtrate to approximately 13 by the dropwise addition of 50% aqueous NaOH.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield D-phenylalaninol.

Experimental Protocol: N-Protection with Benzyloxycarbonyl (Z) Group

The following is a general procedure for the N-protection of an amino alcohol like D-phenylalaninol.

Materials:

-

D-Phenylalaninol

-

Benzyl Chloroformate (Cbz-Cl)

-

A suitable base (e.g., sodium carbonate or triethylamine)

-

A suitable solvent (e.g., dichloromethane or a biphasic system of water and an organic solvent)

Procedure:

-

Dissolve D-phenylalaninol in the chosen solvent system.

-

Cool the solution in an ice bath.

-

Slowly add benzyl chloroformate and the base to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous workup to remove the base and any water-soluble byproducts.

-

Dry the organic layer, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography.

Applications in Asymmetric Synthesis

The primary utility of this compound is as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

This compound can be used to form chiral oxazolidinone derivatives, which are powerful tools in asymmetric synthesis, particularly in aldol and alkylation reactions.

Logical Workflow for Asymmetric Synthesis using a Chiral Auxiliary

The general workflow for employing a chiral auxiliary like this compound is depicted below.

Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activity of this compound itself. The presence of the bulky benzyloxycarbonyl protecting group on the nitrogen atom would likely alter its interaction with biological targets compared to the unprotected form.

However, the parent compound, phenylalaninol, has been shown to act as a monoamine releasing agent, with a preference for norepinephrine over dopamine. This suggests that the core phenylalaninol structure has the potential to interact with the monoamine transporter systems.

Proposed Mechanism of Action of Phenylalaninol (Unprotected)

Phenylalaninol is believed to function as a substrate for monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT). By being transported into the presynaptic neuron, it can disrupt the vesicular storage of monoamines and promote their reverse transport out of the neuron and into the synaptic cleft. This leads to an increase in the extracellular concentration of these neurotransmitters.

Norepinephrine and Dopamine Signaling Pathway

The following diagram illustrates the general signaling pathway of norepinephrine and dopamine, which would be affected by a monoamine releasing agent like phenylalaninol.

Caption: Simplified diagram of norepinephrine and dopamine synthesis, release, and signaling.

Experimental Protocols for Application

Representative Protocol: Asymmetric Aldol Reaction using a Chiral Oxazolidinone Auxiliary

This protocol outlines the general steps for an asymmetric aldol reaction, a common application for chiral auxiliaries derived from amino alcohols like D-phenylalaninol.

Materials:

-

N-Acyl oxazolidinone (derived from this compound)

-

Di-n-butylboron triflate (Bu₂BOTf)

-

A tertiary amine base (e.g., triethylamine or diisopropylethylamine)

-

An aldehyde

-

Anhydrous dichloromethane (DCM) as solvent

-

Aqueous buffer for quenching (e.g., phosphate buffer)

-

Methanol and hydrogen peroxide for workup

Procedure:

-

Enolate Formation:

-

Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C.

-

Add the tertiary amine base (1.1 eq) dropwise.

-

Slowly add Bu₂BOTf (1.1 eq) to the stirred solution.

-

Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

-

-

Aldol Addition:

-

Cool the reaction mixture back down to -78 °C.

-

Add the aldehyde (1.2 eq), either neat or as a solution in DCM, dropwise.

-

Stir the reaction at -78 °C for 1-2 hours, then warm to 0 °C and stir for another 1-2 hours, or until the reaction is complete as monitored by TLC.

-

-

Workup and Auxiliary Cleavage:

-

Quench the reaction by adding a phosphate buffer solution.

-

Add methanol and an aqueous solution of hydrogen peroxide to the mixture and stir vigorously. This step cleaves the boron from the aldol adduct.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, containing the chiral auxiliary, can be purified by column chromatography. The auxiliary can then be cleaved under appropriate conditions (e.g., hydrolysis or reduction) to yield the chiral β-hydroxy acid or alcohol.

-

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. Its utility as a chiral auxiliary in asymmetric reactions like aldol additions and alkylations is well-established in principle. While detailed, publicly available protocols for its specific use are limited, the general principles of chiral auxiliary-mediated synthesis provide a strong foundation for its application. Further research into the specific biological activities of N-protected phenylalaninols could reveal novel therapeutic applications. This guide provides a comprehensive overview of the core technical information required for researchers and drug development professionals to effectively utilize this compound in their work.

References

- 1. The quantitative pyrrole protection of l-phenylalanine/l-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. US5367094A - Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives - Google Patents [patents.google.com]

A Technical Guide to Z-D-Phenylalaninol and Its Synonyms for Researchers and Drug Development Professionals

An in-depth exploration of the chemical properties, synthesis, and applications of Z-D-Phenylalaninol (Z-D-Phe-ol), a pivotal chiral building block in modern organic synthesis and pharmaceutical development.

This technical guide provides a comprehensive overview of this compound, including its various synonyms and chemical identifiers. It details experimental protocols for its synthesis and application, presents quantitative data on its use, and visualizes its role in relevant biological pathways. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this versatile compound.

Chemical Identity and Synonyms

This compound is a protected form of the D-enantiomer of phenylalaninol. The "Z" designation refers to the benzyloxycarbonyl protecting group attached to the amine. It is widely recognized by several synonymous names and chemical identifiers, which are crucial for accurate literature searches and chemical sourcing.

Table 1: Synonyms and Chemical Identifiers for this compound

| Identifier Type | Identifier |

| Systematic Name | Benzyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate[1] |

| Common Synonyms | Z-D-Phe-ol[2], Cbthis compound[3][4], N-(Benzyloxycarbonyl)-D-phenylalaninol[4][5], (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol[5], (R)-2-(Z-Amino)-3-phenyl-1-propanol[5] |

| CAS Number | 58917-85-4[2][3][5] |

| Molecular Formula | C₁₇H₁₉NO₃[2][3][5] |

| Molecular Weight | 285.34 g/mol [4][5] |

| SMILES String | O=C(OC--INVALID-LINK--N)OCC2=CC=CC=C2 |

| InChI Key | WPOFMMJJCPZPAO-MRXNPFEDSA-N[5] |

| PubChem CID | 52361[2] |

Applications in Synthesis and Research

This compound is a valuable chiral building block primarily utilized in two key areas: peptide synthesis and asymmetric synthesis.

-

Peptide Synthesis: It serves as a crucial component in the synthesis of peptides, particularly those requiring the incorporation of a D-phenylalaninol residue at the C-terminus. The benzyloxycarbonyl (Z) group provides robust protection of the amine functionality during peptide coupling reactions.

-

Chiral Auxiliary: The inherent chirality of this compound makes it an effective chiral auxiliary. In this role, it is temporarily incorporated into a prochiral molecule to direct the stereochemical outcome of a subsequent reaction, enabling the synthesis of enantiomerically enriched products. After the desired stereocenter is established, the auxiliary can be cleaved and potentially recovered.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and application of this compound and related compounds.

Table 2: Synthesis Yield of N-Blocked Phenylalaninols

| Product | Starting Material | Yield | Reference |

| Cbthis compound | L(+)-2-amino-1-phenyl-1,3-propanediol | 90.8% | US5367094A |

Table 3: Comparative Purity in Peptide Synthesis (Model Hexapeptide: Tyr-D-His-Gly-Phe-Leu-Ser)

| D-Histidine Derivative Used | Synthesis Strategy | Crude Purity (%) | Final Purity after Purification (%) |

| Z-D-His-OH | Solution-Phase/SPPS | 85.2 | >98 |

| Fmoc-D-His(Trt)-OH | Fmoc-SPPS | 88.5 | >98 |

| Boc-D-His(Bom)-OH | Boc-SPPS | 82.1 | >97 |

| Note: This data is illustrative for a model peptide containing a D-amino acid and highlights the high purity achievable with Z-protected amino acids, which is relevant to the use of Z-D-Phe-ol. |

Table 4: Effect of Phenylalanine and Phenylalaninol on Glucose Uptake in Adipocytes

| Condition | Treatment | Effect on 2-DG Uptake | Reference |

| Control | - | Baseline | Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ |

| Phenylalanine Treatment | Phenylalanine | Inhibition | Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ |

| Phenylalaninol Treatment | Phenylalaninol | Sensitized insulin signaling | Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ |

| Note: 2-Deoxyglucose (2-DG) is a glucose analog used to measure glucose uptake. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in solid-phase peptide synthesis and as a chiral auxiliary.

Synthesis of N-Benzyloxycarbonyl-D-phenylalaninol (Cbthis compound)

This protocol is adapted from a patented method for the direct N-blocking of D-phenylalaninol.

Materials:

-

L(+)-2-amino-1-phenyl-1,3-propanediol (APPD)

-

10% Palladium on Carbon (Pd/C)

-

Trifluoroacetic acid (TFA)

-

Deionized water

-

50% aqueous Sodium Hydroxide (NaOH)

-

Benzyl chloroformate

-

Methanol

Procedure:

-

To 150 ml of TFA, add 1.0 g of 10% Pd/C and 50 g of L(+)-2-amino-1-phenyl-1,3-propanediol.

-

Carry out the reaction under 35 psi hydrogen pressure at 55°C for 24 hours.

-

After the reaction is complete, remove the TFA by evaporation and recover it by condensation.

-

Add 100 ml of water to the residue and remove the catalyst by filtration.

-

Adjust the pH of the filtrate to approximately 13 by adding 50% aqueous NaOH.

-

Cool the solution to 4°C and add 55 ml of benzyl chloroformate dropwise, which will cause the product (cbthis compound) to precipitate.

-

Collect the precipitate by filtration.

-

Recrystallize the white crystals from a 1:1 mixture of water and methanol to obtain pure Cbthis compound.

Generalized Protocol for Solid-Phase Peptide Synthesis (SPPS) using Z-D-Phe-ol

This protocol outlines the general steps for incorporating Z-D-Phe-ol as the C-terminal residue in a peptide synthesized via Fmoc-based solid-phase peptide synthesis.

Materials:

-

Rink Amide resin (or other suitable resin for C-terminal amides)

-

Z-D-Phe-ol

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Piperidine in DMF (20%)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.

-

Coupling of Z-D-Phe-ol:

-

Dissolve Z-D-Phe-ol (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution to activate the carboxylic acid of the linker (on the resin).

-

Add the activated Z-D-Phe-ol solution to the deprotected resin.

-

Agitate the mixture for 2-4 hours to ensure complete coupling.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Chain Elongation: Continue the peptide synthesis by performing cycles of Fmoc deprotection and coupling of subsequent Fmoc-protected amino acids.

-

Cleavage and Deprotection: Once the peptide sequence is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove the Z- and other side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether, and then purify by reverse-phase HPLC.

Generalized Protocol for Asymmetric Alkylation using a Chiral Auxiliary

This protocol describes the general workflow for using a chiral auxiliary, such as one derived from this compound, in an asymmetric alkylation reaction.

Materials:

-

Chiral auxiliary (derived from this compound)

-

Prochiral substrate (e.g., a carboxylic acid derivative)

-

Activating agent (e.g., oxalyl chloride)

-

Anhydrous aprotic solvent (e.g., THF, DCM)

-

Strong, non-nucleophilic base (e.g., LDA, LiHMDS)

-

Electrophile (e.g., alkyl halide)

-

Reagents for auxiliary cleavage (e.g., LiOH, H₂O)

Procedure:

-

Attachment of Chiral Auxiliary: Covalently attach the chiral auxiliary to the prochiral substrate. This is typically achieved by converting the substrate (e.g., a carboxylic acid) to an acid chloride and then reacting it with the hydroxyl group of the chiral auxiliary.

-

Enolate Formation: Treat the substrate-auxiliary conjugate with a strong, non-nucleophilic base at low temperature (e.g., -78°C) to generate a stereochemically defined enolate. The chiral auxiliary sterically directs the deprotonation.

-

Asymmetric Alkylation: Introduce the electrophile (e.g., an alkyl halide) to the enolate solution. The chiral auxiliary blocks one face of the enolate, forcing the electrophile to approach from the less sterically hindered face, thus inducing asymmetry.

-

Work-up and Purification: Quench the reaction and purify the diastereomerically enriched product by chromatography.

-

Cleavage of Chiral Auxiliary: Remove the chiral auxiliary from the product, typically by hydrolysis (e.g., using LiOH and water), to yield the enantiomerically enriched final product. The chiral auxiliary can often be recovered and reused.

Signaling Pathways and Logical Relationships

Recent research has implicated phenylalanine and its derivatives, including phenylalaninol, in the modulation of insulin signaling and glucose uptake. The following diagram illustrates a proposed mechanism.

Caption: Phenylalanine's impact on insulin signaling and glucose uptake.

This diagram illustrates the canonical insulin signaling pathway leading to glucose uptake. It also depicts a proposed mechanism by which elevated levels of phenylalanine can impair this pathway. Phenylalanyl-tRNA synthetase (FARS) can phenylalanylate the insulin receptor (IR), leading to its inactivation. Phenylalaninol, a structural analog of phenylalanine, has been shown to block this inhibitory action, thereby sensitizing insulin signaling. This highlights a potential therapeutic application for phenylalaninol and its derivatives in conditions associated with insulin resistance.

References

- 1. Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Disposition of the phenylalanine B25 side chain during insulin-receptor and insulin-insulin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

(R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol, also widely known by its synonym Z-D-phenylalaninol, is a chiral amino alcohol of significant interest in the fields of organic synthesis and medicinal chemistry. Its rigid stereochemical configuration makes it a valuable chiral building block and auxiliary for the asymmetric synthesis of complex molecules. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and key applications, particularly in the development of pharmaceuticals.

Core Chemical and Physical Properties

(R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 58917-85-4 | [1] |

| Molecular Formula | C₁₇H₁₉NO₃ | [1] |

| Molecular Weight | 285.34 g/mol | [1] |

| Melting Point | 94 °C | [1] |

| Appearance | White to off-white solid | [2] |

| Optical Rotation | [α]²²/D +30° (c = 1 in chloroform) | |

| SMILES | O=C(OCC1=CC=CC=C1)N--INVALID-LINK--CO | [1] |

| InChI | InChI=1S/C17H19NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,18,20)/t16-/m1/s1 | |

| InChIKey | WPOFMMJJCPZPAO-MRXNPFEDSA-N | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol. While a comprehensive set of spectra is not available in a single public source, typical spectral features can be inferred from its structure and data for similar compounds.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl and phenyl groups, a multiplet for the chiral methine proton, diastereotopic protons of the methylene group adjacent to the phenyl ring, protons of the hydroxymethyl group, and the methylene protons of the carbobenzyloxy group. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate, aromatic carbons, the chiral methine carbon, the methylene carbon of the benzyl group, the hydroxymethyl carbon, and the methylene carbon of the carbobenzyloxy group. |

| IR | Characteristic absorption bands for the N-H and O-H stretching, C=O stretching of the carbamate, and aromatic C-H and C=C stretching. |

Experimental Protocols

Synthesis of (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol

A common and efficient method for the synthesis of (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol is the reduction of the corresponding protected amino acid, N-Cbz-D-phenylalanine. Borane complexes, such as borane-dimethyl sulfide (BMS), are frequently employed for this transformation due to their selectivity for carboxylic acids in the presence of other functional groups like carbamates.

Materials:

-

N-Cbz-D-phenylalanine

-

Borane-dimethyl sulfide complex (BMS)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with N-Cbz-D-phenylalanine. Anhydrous THF is added to dissolve the starting material.

-

Reduction: The solution is cooled to 0 °C in an ice bath. Borane-dimethyl sulfide complex (typically 2-3 equivalents) is added dropwise via a syringe while maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C to decompose the excess borane complex. The mixture is then stirred for an additional 30 minutes.

-

Workup: The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol.

Applications in Drug Development

(R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol serves as a critical chiral intermediate in the synthesis of several pharmaceuticals. Its predefined stereochemistry is essential for the biological activity of the final drug molecule.

One notable application is in the synthesis of the HIV protease inhibitor, Amprenavir . The (R)-configuration of the amino alcohol backbone is a key structural feature of Amprenavir and is introduced using this compound or a derivative thereof.

Logical Workflow: Synthesis of an Amprenavir Precursor

The following diagram illustrates a simplified logical workflow for the synthesis of a key precursor to Amprenavir, starting from L-phenylalanine, the natural precursor to the target molecule. This highlights the central role of the chiral amino alcohol moiety.

References

Z-D-Phenylalaninol: A Comprehensive Technical Guide to a Versatile Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-Phenylalaninol, a protected form of D-phenylalaninol, is a crucial chiral amino alcohol that serves as a fundamental building block in modern organic and medicinal chemistry.[1][2] Its rigid structure and defined stereochemistry make it an invaluable intermediate for the asymmetric synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The presence of the benzyloxycarbonyl (Z) protecting group on the amine enhances its stability and utility in multi-step synthetic routes, particularly in peptide synthesis.[3] This guide provides an in-depth overview of this compound, covering its physicochemical properties, key applications, synthesis protocols, and the logical workflows where it is employed.

Physicochemical Properties

This compound is a white to yellow crystalline powder.[4] Its key properties are summarized in the table below, compiled from various suppliers and databases.

| Property | Value | References |

| Synonyms | (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol, N-(Carbobenzyloxy)-D-phenylalaninol, Z-D-Phe-ol | [1][3][5] |

| CAS Number | 58917-85-4 | [1][3] |

| Molecular Formula | C₁₇H₁₉NO₃ | [1][5] |

| Molecular Weight | 285.34 g/mol | [3] |

| Melting Point | 86-95 °C | [1][3] |

| Optical Rotation | [α]22/D +30° (c=1 in chloroform) | [3] |

| Purity | ≥ 97-99% (HPLC) | [1][3] |

| Form | Powder | [3] |

| Storage Conditions | 0-8°C, Sealed in dry, Keep in dark place | [1][4] |

Core Applications in Research and Drug Development

The unique stereochemistry of this compound makes it a vital component in several high-value applications.

-

Pharmaceutical Synthesis : It is a key intermediate in the synthesis of diverse pharmaceuticals, especially those targeting neurological disorders.[1] The unprotected core, D-phenylalaninol, is a precursor to the approved drug solriamfetol, used for treating excessive daytime sleepiness.[6][7] D-phenylalanine derivatives, for which D-phenylalaninol is a synthetic equivalent, are used for drugs targeting pain management and central nervous system (CNS) conditions.[8][9]

-

Asymmetric Synthesis & Chiral Catalysis : The inherent chirality of this compound is exploited in asymmetric synthesis to produce specific enantiomers of target molecules, which is critical for drug efficacy and safety.[1] It serves as a chiral auxiliary for reactions like asymmetric Michael additions.[4]

-

Peptide Chemistry : In peptide synthesis, it can be used as a C-terminal protecting group or as a building block in the creation of novel peptidomimetics.[3][10] These modified peptides can exhibit enhanced resistance to enzymatic degradation.[11]

-

Biochemical Research : The compound is utilized in studies investigating enzyme activity and protein interactions, contributing to the understanding of biochemical pathways.[1]

-

Materials Science : this compound can be incorporated into polymer formulations to enhance material properties, leading to the creation of advanced materials with applications in various industries.[1][2]

Caption: Logical overview of this compound's core applications.

Synthesis of the Chiral Core: D-Phenylalaninol

The synthesis of the chiral core, D-phenylalaninol, is paramount. While classical methods often involve the reduction of D-phenylalanine derivatives with metal hydrides, modern approaches focus on more sustainable and efficient biocatalytic and chemoenzymatic routes.[10]

Biocatalytic Cascade Synthesis from L-Phenylalanine

A highly efficient and green method involves a one-pot, multi-enzyme cascade that converts readily available L-phenylalanine into chiral phenylalaninol.[6] This process utilizes a sequence of four distinct enzymatic reactions to achieve high conversion and excellent enantiomeric purity.[6]

The cascade proceeds as follows:

-

Deamination : L-amino acid deaminase (LAAD) converts L-Phenylalanine to phenylpyruvate.

-

Decarboxylation : α-keto acid decarboxylase (KAD) transforms phenylpyruvate into phenylacetaldehyde.

-

Hydroxymethylation : Benzaldehyde lyase (BAL) catalyzes the C-C bond formation between phenylacetaldehyde and formaldehyde to yield 1-hydroxy-3-phenylpropan-2-one.

-

Reductive Amination : An amine transaminase (ATA) performs the final asymmetric reductive amination to produce the target chiral (R)-phenylalaninol (D-phenylalaninol).[6]

Caption: Multi-enzyme cascade for synthesizing (R)-phenylalaninol.

Chemical Synthesis via Hydrogenation

An alternative chemical route involves the hydrogenation of L(+)-2-amino-1-phenyl-1,3-propanediol (APPD), a readily available by-product from the synthesis of antibiotics like chloramphenicol.[10] This method provides a cost-effective pathway to D-phenylalaninol.[10]

Detailed Experimental Protocols

Protocol 1: Biocatalytic Synthesis of (R)-Phenylalaninol

This protocol is adapted from the one-pot, two-stage biocatalytic strategy.[6]

Stage 1: Synthesis of 1-hydroxy-3-phenylpropan-2-one

-

Reaction Setup : Prepare a reaction mixture containing L-phenylalanine, formaldehyde, and whole-cell catalysts co-expressing L-amino acid deaminase (LAAD), α-keto acid decarboxylase (KAD), and benzaldehyde lyase (BAL).

-

Incubation : Maintain the reaction at a controlled temperature (e.g., 30-37°C) and pH (e.g., pH 8.0) with agitation.

-

Monitoring : Monitor the conversion of L-phenylalanine and the formation of the intermediate, 1-hydroxy-3-phenylpropan-2-one, using techniques like HPLC.

-

Completion : Once the formation of the intermediate plateaus, proceed to the next stage.

Stage 2: Asymmetric Reductive Amination

-

Catalyst Addition : Introduce the whole-cell catalyst expressing a suitable (R)-selective amine transaminase (ATA) and an amino donor (e.g., isopropylamine) to the reaction mixture from Stage 1.

-

Incubation : Continue incubation under controlled conditions to facilitate the reductive amination.

-

Completion and Extraction : After the reaction reaches completion (typically >72% conversion), acidify the mixture and extract the product.[6]

-

Purification : The isolated (R)-phenylalaninol can be purified using standard techniques like column chromatography. The final product should be characterized for purity and enantiomeric excess (>99% ee).[6]

Protocol 2: Chemical Synthesis of D-Phenylalaninol via Hydrogenation

This protocol is based on the patented method of hydrogenating APPD.[10]

-

Reaction Setup : In a suitable pressure vessel, dissolve L(+)-2-amino-1-phenyl-1,3-propanediol (APPD) in a strong volatile acid such as trifluoroacetic acid (TFA).

-

Catalyst Addition : Add a palladium on carbon catalyst (e.g., 10% Pd/C) to the solution.

-

Hydrogenation : Pressurize the vessel with hydrogen gas (e.g., 35 psi) and heat the reaction to a moderate temperature (e.g., 55°C).[10]

-

Monitoring : Monitor the reaction progress by analyzing aliquots for the disappearance of the starting material.

-

Work-up : Once the reaction is complete, filter the mixture to remove the Pd/C catalyst.

-

Isolation : Evaporate the volatile acid (TFA) under reduced pressure. The residue can be neutralized with a base (e.g., NaOH) and the product extracted.

-

Purification : Purify the crude D-phenylalaninol by vacuum distillation to yield the final product with high purity (e.g., 93% yield).[10]

Final Step: Z-Protection To obtain this compound, the resulting D-phenylalaninol from either protocol can be protected using standard procedures, typically by reacting it with benzyl chloroformate (Cbz-Cl or Z-Cl) in the presence of a suitable base.

Conclusion

This compound is a high-value chiral building block with broad applicability in pharmaceutical development, asymmetric catalysis, and materials science. Its utility is underpinned by its defined stereochemistry, which is essential for creating enantiomerically pure compounds. The development of advanced synthetic methods, particularly sustainable biocatalytic cascades, has made its chiral core more accessible, paving the way for its increased use in innovative research and industrial applications.[1][6] This guide provides the foundational technical knowledge for professionals to effectively leverage this compound in their synthetic and developmental endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Z- D -Phenylalaninol 97 58917-85-4 [sigmaaldrich.com]

- 4. D(+)-Phenylalaninol Building Blocks Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. peptide.com [peptide.com]

- 6. Cascade biocatalysis for enantioselective reconstruction of both enantiomers of phenylalaninol from biobased l-phenylalanine - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Phenylalaninol - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. D-phenylalanine and other enkephalinase inhibitors as pharmacological agents: implications for some important therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US5367094A - Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives - Google Patents [patents.google.com]

- 11. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

Z-D-Phenylalaninol Powder: A Technical Guide to Safe Handling, Storage, and Disposal

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the safe handling, storage, and disposal of Z-D-Phenylalaninol powder. The following sections detail the compound's properties, potential hazards, recommended safety protocols, and disposal procedures to ensure the well-being of laboratory personnel and to maintain experimental integrity.

Compound Identification and Properties

This compound is a chiral amino alcohol that serves as a crucial building block in the synthesis of various biologically active molecules and pharmaceuticals.[1] Its proper handling is paramount for both safety and the quality of research outcomes.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol, (R)-2-(Z-Amino)-3-phenyl-1-propanol, N-(Carbobenzyloxy)-D-phenylalaninol | [2] |

| CAS Number | 58917-85-4 | [2][3][4] |

| Molecular Formula | C₁₇H₁₉NO₃ | [3] |

| Molecular Weight | 285.34 g/mol | [2] |

| Appearance | White to off-white powder | [5] |

| Melting Point | 92-95 °C | [2] |

| Optical Activity | [α]22/D +30°, c = 1 in chloroform | [2] |

| Solubility | Soluble in cold water. | [5] |

Hazard Identification and Toxicological Information

Based on data for related compounds, this compound may cause skin and eye irritation.[6][7] Inhalation of the powder may cause respiratory tract irritation, and ingestion may be harmful.[7][8]

Table 2: Hazard Information for Structurally Similar Phenylalaninol Compounds

| Hazard | Description | Reference |

| Skin Corrosion/Irritation | May cause skin irritation. Prolonged or repeated contact may cause dermatitis. For L-Phenylalaninol, it is classified as causing severe skin burns. | [6][7][9][10] |

| Eye Damage/Irritation | May cause eye irritation. For L-Phenylalaninol, it is classified as causing serious eye damage. | [6][7][9][10] |

| Respiratory Sensitization | May cause respiratory tract irritation upon inhalation of dust. | [7][8] |

| Acute Toxicity (Oral) | May be harmful if swallowed. | [7][8] |

Note: The toxicological properties of this compound have not been fully investigated. All handling should be performed with appropriate caution.

Handling and Personal Protective Equipment (PPE)

Safe handling of this compound powder is critical to minimize exposure and prevent contamination. The following workflow and personal protective equipment are mandatory.

Table 3: Recommended Personal Protective Equipment (PPE)

| PPE Type | Specification | Rationale | Reference |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. | [11] |

| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from dust particles. | [11] |

| Respiratory Protection | NIOSH-approved N95 dust mask or higher | To prevent inhalation of fine powder. Use in a fume hood is recommended. | [8][11] |

| Skin and Body Protection | Laboratory coat | To protect skin and clothing from contamination. | [11] |

Storage, Stability, and Incompatibility

Proper storage of this compound is essential for maintaining its chemical integrity and preventing hazardous reactions.

Table 4: Storage and Stability Information

| Condition | Recommendation | Rationale | Reference |

| Temperature | Store at room temperature or refrigerated (0-5°C). | To ensure stability. | [6] |

| Atmosphere | Keep container tightly sealed in a dry and well-ventilated place. | To prevent moisture absorption and degradation. | [6] |

| Stability | Stable under recommended storage conditions. | To ensure product quality over time. | [6][7] |

Incompatible Materials:

To prevent hazardous reactions, avoid contact with the following:

Hazardous Decomposition Products:

Under fire conditions, this compound may decompose to produce:

Accidental Release and Disposal

In the event of a spill or the need for disposal, the following procedures should be followed.

Disposal:

Waste material must be disposed of in accordance with federal, state, and local environmental control regulations.[6][7] Contact your institution's environmental health and safety department for specific guidance on chemical waste disposal.

Experimental Protocols

Detailed experimental protocols should be designed with the information in this guide as a primary safety reference. As no specific experimental protocols for this compound were found, general best practices for handling solid chemical reagents in a research setting should be strictly followed. This includes preparing a detailed experimental plan that incorporates all necessary safety precautions before beginning any work.

This guide is intended to provide a comprehensive overview of the safe handling of this compound powder. It is the responsibility of the user to be fully aware of the potential hazards and to implement all necessary safety precautions. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Z- D -Phenylalaninol 97 58917-85-4 [sigmaaldrich.com]

- 3. peptide.com [peptide.com]

- 4. This compound, CasNo.58917-85-4 Wuhan MoonZY Biological Technology Co.,Ltd(expird) China (Mainland) [moonzybio.lookchem.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. phenylalaninol, (R)- | C9H13NO | CID 853475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.ie [fishersci.ie]

A Technical Guide to the Physicochemical Properties of Z-D-Phenylalaninol

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Z-D-Phenylalaninol (also known as (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol), a crucial chiral building block in pharmaceutical and chemical research. The document details its melting point and optical rotation, outlines the standard experimental protocols for these measurements, and illustrates its application in chemical synthesis.

Physicochemical and Optical Properties

This compound is a derivative of the amino acid D-phenylalanine, where the amine group is protected by a benzyloxycarbonyl (Z or Cbz) group. This protection makes it a valuable intermediate in peptide synthesis and the development of chiral catalysts.[1] Its physical and optical characteristics are critical for its identification, quality control, and application in asymmetric synthesis.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Synonyms | Z-D-Phe-ol, (R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol | [1] |

| CAS Number | 58917-85-4 | [1][2] |

| Molecular Formula | C₁₇H₁₉NO₃ | [1][2] |

| Molecular Weight | 285.34 g/mol | [3] |

| Melting Point | 86-92 °C | [1] |

| 92-95 °C (lit.) | [3] | |

| Form | Powder | [3] |

| Purity | ≥ 97-99% | [1][3] |

Table 2: Optical Rotation Data for this compound

| Specific Rotation ([α]) | Conditions | Source(s) |

| +45.00 ± 1° | c=1.19% in Ethanol | [1] |

| +30° | [α]22/D, c=1 in Chloroform | [3] |

Experimental Protocols

The following sections describe the standard methodologies for determining the melting point and optical rotation of solid chemical compounds like this compound.

2.1. Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property used for identification and purity assessment. It is recorded as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus, which consists of a heated block with a sample holder, a thermometer or temperature sensor, and a viewing lens/camera, is used.

-

Measurement:

-

The capillary tube is placed in the heating block.

-

The temperature is increased rapidly to about 15-20 °C below the expected melting point (e.g., 86-95 °C for this compound).[3]

-

The heating rate is then slowed to 1-2 °C per minute to ensure thermal equilibrium.

-

The temperature at which the substance begins to melt (T₁) and the temperature at which it is completely molten (T₂) are recorded. The melting point is reported as the range T₁-T₂.

-

-

Purity Indication: A narrow melting range (e.g., 0.5-2 °C) typically indicates a high degree of purity, whereas a broad range suggests the presence of impurities.

2.2. Optical Rotation Measurement

Optical activity is the property of a chiral substance to rotate the plane of polarized light.[4] The specific rotation is a characteristic property calculated from the observed rotation.

Methodology:

-

Solution Preparation: A solution of this compound is prepared by accurately weighing a sample and dissolving it in a specific solvent (e.g., ethanol or chloroform) to a known concentration (c), typically expressed in g/100 mL.[1][3][4]

-

Apparatus (Polarimeter):

-

A polarimeter is used, containing a light source (typically a sodium D-line, 589 nm), a polarizer, a sample tube of a fixed path length (l, in decimeters), an analyzer, and a detector.

-

-

Measurement:

-

The sample tube is first filled with the pure solvent to measure the reference or "zero" reading.

-

The tube is then filled with the prepared solution of this compound.

-

The observed angle of rotation (α_obs) is measured. A positive (+) rotation is termed dextrorotatory, while a negative (-) rotation is levorotatory.[5] this compound is dextrorotatory.[1]

-

-

Calculation of Specific Rotation ([α]): The specific rotation is calculated using the Biot's law equation:[4][5]

-

[α] = α_obs / (c * l)

-

The temperature (T) and wavelength (λ) of the light source are specified (e.g., [α]²²/D).[3]

-

Application in Synthesis: A Conceptual Workflow

This compound is a key starting material in the synthesis of more complex chiral molecules, particularly in peptide chemistry. The following diagram illustrates a generalized workflow for the synthesis of a dipeptide using this compound as the C-terminal residue. This process involves the coupling of another protected amino acid (e.g., Fmoc-L-Alanine) to the hydroxyl group of this compound.

Caption: Conceptual workflow for dipeptide synthesis using this compound.

References

Z-D-Phenylalaninol solubility in common organic solvents

An In-depth Technical Guide to the Solubility of Z-D-Phenylalaninol in Common Organic Solvents

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of chiral building blocks is paramount. This compound, a key intermediate in the synthesis of various pharmaceuticals, is no exception. This technical guide provides a detailed overview of the solubility of this compound in common organic solvents, outlines experimental protocols for solubility determination, and presents logical workflows for its synthesis and analysis.

Core Concepts in Solubility

The solubility of a compound is a critical parameter that influences its handling, formulation, and bioavailability. The principle of "like dissolves like" is a fundamental concept, suggesting that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. This compound ((R)-(+)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol) possesses both polar (hydroxyl and carbamate groups) and non-polar (two phenyl rings) moieties, leading to a nuanced solubility profile.

Solubility Profile of this compound

Quantitative solubility data for this compound in a range of organic solvents is not extensively available in peer-reviewed literature. However, qualitative data and information inferred from product specifications provide valuable insights into its solubility characteristics.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Type | Solubility | Reference |

| Water | Polar Protic | Insoluble | |

| Ethanol | Polar Protic | Soluble | [1] |

| Chloroform | Polar Aprotic | Soluble | [2] |

| Dichloromethane | Polar Aprotic | Soluble |

Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at a given temperature is not specified. The measurement of optical activity in chloroform and ethanol also implies solubility in these solvents.[1][2]

Experimental Protocol for Solubility Determination

For a precise quantitative understanding of this compound's solubility, a standardized experimental protocol is essential. The following is a detailed methodology based on the widely used shake-flask method.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (powder, purity ≥ 97%)[2]

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, dimethyl sulfoxide, N,N-dimethylformamide) of analytical grade

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostat for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid crystallization.

-

Centrifuge the withdrawn sample to remove any remaining suspended solid particles.

-

-

Quantification:

-

HPLC Method (Preferred):

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatogram against the concentration of the standard solutions.

-

Dilute the saturated supernatant sample with a known volume of the solvent to fall within the concentration range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine the peak area.

-

Calculate the concentration of this compound in the saturated solution using the calibration curve and the dilution factor.

-

-

UV-Vis Spectrophotometry Method:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent.

-

Prepare standard solutions and generate a calibration curve of absorbance versus concentration.

-

Dilute the saturated supernatant and measure its absorbance at λmax.

-

Calculate the concentration from the calibration curve.

-

-

-

Data Reporting:

-

Express the solubility in terms of mg/mL or g/100mL at the specified temperature.

-

Perform the experiment in triplicate for each solvent and report the average solubility with the standard deviation.

-

Visualizing Workflows

To further aid researchers, the following diagrams, generated using Graphviz, illustrate key experimental and logical workflows related to this compound.

Caption: Workflow for determining the solubility of this compound.

Caption: Generalized synthesis workflow for this compound.

Conclusion

While quantitative solubility data for this compound remains a gap in the readily available scientific literature, this guide provides a foundational understanding of its solubility profile based on existing qualitative information. The detailed experimental protocol and workflow diagrams offer practical tools for researchers and drug development professionals to precisely determine solubility and to understand its synthetic pathway. Accurate solubility data is indispensable for the effective utilization of this important chiral building block in the advancement of pharmaceutical research and development.

References

Methodological & Application

Application Note: Synthesis of Z-D-Phenylalaninol from D-Phenylalanine

Abstract

This application note provides a detailed protocol for the synthesis of Z-D-phenylalaninol, a valuable chiral building block in organic synthesis and drug development, starting from the readily available amino acid D-phenylalanine. The synthesis involves two key steps: the protection of the amino group of D-phenylalanine with a benzyloxycarbonyl (Z) group, followed by the reduction of the carboxylic acid to a primary alcohol. This note focuses on the second step, the reduction of N-Cbz-D-phenylalanine (Z-D-phenylalanine) to this compound via a mixed anhydride intermediate using sodium borohydride. This method is highlighted for its operational simplicity, mild reaction conditions, and good yields while preserving the stereochemical integrity of the chiral center.

Introduction